Benzo(a)pyrene-3,9-diol, 6-nitro-
Description
Benzo(a)pyrene-3,9-diol, 6-nitro- is a nitro-substituted derivative of benzo(a)pyrene (BaP), a well-studied polycyclic aromatic hydrocarbon (PAH) with carcinogenic properties. BaP is metabolized into reactive intermediates, such as benzo(a)pyrene diol epoxide (BPDE), which forms DNA adducts and induces chromosomal aberrations . The addition of a nitro group at the 6-position likely alters its electrophilicity, metabolic pathways, and toxicity compared to non-nitrated analogs.
Properties
CAS No. |
82039-12-1 |
|---|---|
Molecular Formula |
C20H11NO4 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
6-nitrobenzo[a]pyrene-3,9-diol |
InChI |
InChI=1S/C20H11NO4/c22-11-3-5-13-16(9-11)12-4-1-10-2-8-17(23)14-6-7-15(19(12)18(10)14)20(13)21(24)25/h1-9,22-23H |
InChI Key |
YEYACLPZUBFKPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=C(C=CC3=C(C4=C2C5=C1C=CC(=C5C=C4)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene-3,9-diol, 6-nitro-, often involves indirect methods due to the challenges associated with direct substitution on the pyrene nucleus. Common synthetic routes include:
Reduction and Dehydration: Starting from commercial pyrene, reduction, dehydration, and dehydrogenation steps are employed to introduce the desired functional groups.
Cyclisation of Biphenyl Intermediates: This method involves the formation of biphenyl intermediates, which undergo cyclisation to yield the substituted pyrene.
Industrial Production Methods
Industrial production methods for benzo(a)pyrene derivatives are not well-documented, likely due to the compound’s carcinogenic nature and the associated handling risks. laboratory-scale synthesis typically involves stringent reaction conditions and purification steps to ensure the desired product’s purity and safety.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-3,9-diol, 6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrene nucleus.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions include various epoxides, hydroxylated derivatives, and amino-substituted pyrenes .
Scientific Research Applications
Benzo(a)pyrene-3,9-diol, 6-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo(a)pyrene-3,9-diol, 6-nitro- involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . The compound is converted into reactive intermediates, such as diol epoxides, which can form covalent adducts with DNA, leading to mutations and carcinogenesis . The aryl hydrocarbon receptor (AhR) pathway plays a crucial role in regulating the expression of these enzymes and the compound’s mutagenic potential .
Comparison with Similar Compounds
Structural and Functional Analogues
Benzo(a)pyrene (BaP) and BPDE
- Structure : BaP (C₂₀H₁₂) is a five-ring PAH. Its metabolism by cytochrome P450 enzymes generates BPDE, a diol epoxide responsible for DNA damage .
- Reactivity: BPDE forms covalent bonds with DNA, leading to mutations.
- Toxicity: BPDE-induced chromosomal aberrations (e.g., chromatid breaks) correlate with lung cancer risk (OR = 6.53; 95% CI: 3.74–11.4) . The nitro derivative may exhibit similar or heightened genotoxicity due to nitro group-mediated redox cycling.
Benzo(a)pyrene Quinones (e.g., 1,6-, 3,6-, and 6,12-Quinones)
- Inhibitory Effects: Quinones like BP 6,12-quinone inhibit BaP and BP-7,8-dihydrodiol metabolism. BP 6,12-quinone shows the strongest inhibition (Ki = 0.35 µM for BaP oxidation; Ki = 0.10 µM for BP-7,8-dihydrodiol oxidation) .
- Comparison: The 6-nitro group in Benzo(a)pyrene-3,9-diol may similarly inhibit metabolic enzymes, though its potency relative to quinones requires further study.
Nitro-Substituted PAHs (e.g., Benzo[b]thiophene, 6-nitro-, 1,1-dioxide)
- Reactivity : Nitro groups in aromatic systems enhance electrophilicity and stability. For example, Benzo[b]thiophene, 6-nitro-, 1,1-dioxide exhibits altered solubility and reactivity due to the nitro and sulfone groups .
- Metabolic Pathways : Nitro-PAHs often undergo nitroreduction to form reactive amines, which may differ from BaP’s oxidative metabolism.
Metabolic and Toxicological Profiles
Metabolic Inhibition
- BP quinones inhibit BaP metabolism noncompetitively, with BP 6,12-quinone being the most potent .
Oxidative Stress and Lipid Peroxidation
- BaP exposure in marine organisms (e.g., Pinctada martensii) induces lipid peroxidation in digestive glands (MDA elevation) and antioxidant enzyme responses (SOD, CAT, GPx activation) .
- Comparison : Nitro-PAHs like Benzo(a)pyrene-3,9-diol, 6-nitro- may exacerbate oxidative stress due to nitro group-mediated free radical generation.
Data Tables
Table 1: Key Inhibitory Constants (Ki) of BaP Quinones
| Compound | Ki for BaP Oxidation (µM) | Ki for BP-7,8-Dihydrodiol Oxidation (µM) |
|---|---|---|
| BP 1,6-Quinone | 1.2 | 0.30 |
| BP 3,6-Quinone | 2.5 | 0.50 |
| BP 6,12-Quinone | 0.35 | 0.10 |
Table 2: Toxicity Metrics of BaP and Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
